molecular formula C20H22N4O4 B2991065 1-(3,4-Dimethoxybenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1396877-84-1

1-(3,4-Dimethoxybenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No.: B2991065
CAS No.: 1396877-84-1
M. Wt: 382.42
InChI Key: BOYXHOOUQFKGBP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a phthalazin-1(2H)-one core, a scaffold recognized in the development of therapeutic agents , linked to a dimethoxybenzyl group via a urea bridge. The phthalazinone moiety is found in compounds being investigated for various biological activities . The urea functional group is a common feature in molecules that act as enzyme inhibitors or receptor modulators, making this compound a valuable intermediate for constructing more complex chemical entities. Researchers can utilize this compound as a key building block in synthesizing libraries of novel small molecules for high-throughput screening. It is also suitable for structure-activity relationship (SAR) studies, where modifying the methyl group on the phthalazinone ring or the methoxy substituents on the benzyl group can help elucidate the pharmacophore necessary for biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-24-19(25)15-7-5-4-6-14(15)16(23-24)12-22-20(26)21-11-13-8-9-17(27-2)18(10-13)28-3/h4-10H,11-12H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYXHOOUQFKGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this specific compound.

Chemical Structure and Properties

The molecular formula for 2-(benzylthio)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide is C15H16N2S2C_{15}H_{16}N_2S_2 with a molecular weight of approximately 304.42 g/mol. The compound features a thiadiazole ring which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, a study synthesized various derivatives and evaluated their cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma). The results indicated that compounds containing the thiadiazole moiety showed significant cytotoxic effects, with IC50 values lower than 20 μM in many cases .

Case Study: Cytotoxicity Assessment

A notable study assessed the cytotoxicity of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives against MDA-MB-231 cells. Compound 3g exhibited the highest potency with an IC50 value of 9 μM compared to imatinib (IC50 = 20 μM), demonstrating its potential as an anticancer agent .

CompoundCell LineIC50 (μM)
3gMDA-MB-2319
ImatinibMDA-MB-23120

Antibacterial Activity

The antibacterial properties of thiadiazole derivatives have also been extensively studied. Compounds like N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antibacterial Efficacy

In a comparative study, several synthesized compounds were tested against bacterial strains. Some derivatives exhibited higher antibacterial activity than standard drugs like norfloxacin and ciprofloxacin.

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)Staphylococcus aureus< 10 μg/mL
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)Escherichia coli< 15 μg/mL

Antifungal Activity

In addition to anticancer and antibacterial properties, some studies have reported antifungal activities for thiadiazole derivatives. For example, compounds were evaluated against various fungal strains and showed moderate to strong antifungal effects.

The biological activity of thiadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cellular processes. For instance:

  • Anticancer : Inhibition of tyrosine kinases has been linked to the anticancer effects observed in various studies.
  • Antibacterial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis are common mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related urea derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes Reference
Target Compound : 1-(3,4-Dimethoxybenzyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea C₂₃H₂₄N₄O₅ 460.5 3,4-Dimethoxybenzyl, 3-methyl-4-oxo-phthalazinone Hypothesized enzyme inhibition (e.g., PARP/NAMPT) based on phthalazinone analogs .
Compound DDY02 () C₃₁H₂₉FN₆O₆S 656.7 4-Fluorophenyl, pyridinylmethyl, sulfonyl-piperazine, phthalazinone Dual NAMPT/PARP1 inhibitor with anti-breast cancer activity in vitro .
Compound : 1-((3-Methyl-4-oxo-phthalazin-1-yl)methyl)-3-(naphthalen-1-ylmethyl)urea C₂₂H₂₀N₄O₂ 396.4 Naphthalen-1-ylmethyl, 3-methyl-4-oxo-phthalazinone Increased hydrophobicity may enhance cell permeability; activity not specified .
Compound C₂₅H₃₃N₃O₅ 455.5 3,4-Dimethoxybenzyl, 5-isobutyl-3,3-dimethyl-4-oxo-benzoxazepin Benzoxazepin moiety may confer unique binding interactions; no activity reported .

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The 3,4-dimethoxybenzyl group in the target compound and ’s analog enhances lipophilicity compared to the 4-fluorophenyl group in DDY02, which introduces electronegativity but reduces bulk .

Pharmacophore Variations: The phthalazinone core in the target compound and DDY02 is critical for mimicking nicotinamide in enzyme binding, a feature absent in ’s benzoxazepin derivative .

Biological Activity Trends: Compounds with dual-targeting capabilities (e.g., DDY02’s NAMPT/PARP1 inhibition) demonstrate enhanced anticancer efficacy compared to single-target agents . The 3-methyl group on the phthalazinone ring (common in the target compound and ) may stabilize the keto-enol tautomer, optimizing hydrogen-bonding with enzyme active sites .

Conformational Flexibility: The puckering dynamics of the phthalazinone ring (governed by Cremer-Pople coordinates) could influence binding affinity. For instance, non-planar conformations may better accommodate steric constraints in enzyme pockets .

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